

# addressing matrix effects in strontium quantification by ICP-MS

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# Technical Support Center: Strontium Quantification by ICP-MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of **strontium** (Sr) by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

## Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ICP-MS and how do they affect **strontium** quantification?

A1: Matrix effects in ICP-MS are interferences caused by the sample's components, other than the analyte (**strontium**), that can either suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2][3] These effects are broadly categorized into two types:

Non-spectral matrix effects: These are more common and are caused by physical and chemical differences between standards and samples.[4] High concentrations of dissolved solids or easily ionizable elements (EIEs) like sodium, potassium, calcium, and magnesium can alter the plasma's properties, affecting the ionization efficiency of strontium.[5][6][7] This can lead to signal suppression or enhancement.[1][2] For instance, the presence of EIEs can reduce the plasma energy needed for ionization or cause space-charge effects in the interface region.[1]

### Troubleshooting & Optimization





Spectral matrix effects (Isobaric Interferences): These occur when ions from the sample matrix have the same mass-to-charge ratio as the **strontium** isotope being measured.[2] For **strontium**, the most significant isobaric interference is from Rubidium-87 (<sup>87</sup>Rb) on **Strontium**-87 (<sup>87</sup>Sr).[8] Other potential interferences include Krypton (Kr) impurities in the argon gas, which can interfere with <sup>84</sup>Sr and <sup>86</sup>Sr.[8]

Q2: I am observing suppressed **strontium** signals in my biological samples (e.g., serum, bone digests). What is the likely cause and how can I fix it?

A2: Signal suppression in biological samples is a common issue primarily due to non-spectral matrix effects.

Likely Cause: Biological matrices are often rich in salts (e.g., NaCl, KCl) and calcium, which are easily ionizable elements (EIEs).[6][7] These elements can suppress the **strontium** signal by altering the plasma's characteristics and affecting ion transmission.[1][5]

#### **Troubleshooting Steps:**

- Sample Dilution: This is the simplest and often most effective first step. Diluting the sample reduces the concentration of matrix components, thereby minimizing their impact.[5][8] A 1-in-10 dilution with 1% nitric acid is a good starting point for serum samples.[8]
- Internal Standardization: Use an internal standard to compensate for signal drift and suppression.[4] Yttrium (89Y) is a commonly used internal standard for **strontium** analysis due to its similar mass and ionization behavior.[8] The internal standard is added to all blanks, standards, and samples.
- Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles
  your samples.[9][10] For serum analysis, this could involve using a synthetic serum matrix or
  a certified reference material.[9] This ensures that the standards and samples are affected
  by the matrix in a similar way.
- Instrumental Parameter Optimization: Adjusting ICP-MS parameters such as plasma power, nebulizer gas flow rate, and torch position can help improve ionization efficiency and reduce matrix effects.[2]

Q3: My <sup>87</sup>Sr/<sup>86</sup>Sr isotope ratio measurements are inaccurate. What could be the problem?



A3: Inaccurate <sup>87</sup>Sr/<sup>86</sup>Sr isotope ratios are typically caused by isobaric interference from <sup>87</sup>Rb.

Likely Cause: Rubidium is often present in biological and geological samples and its isotope, <sup>87</sup>Rb, has the same nominal mass as <sup>87</sup>Sr.[11][12]

#### **Troubleshooting Steps:**

- Collision/Reaction Cell (CRC) Technology: Employing a CRC is a highly effective method to remove this interference.[13][14][15] By introducing a reaction gas like oxygen (O<sub>2</sub>) into the cell, **strontium** ions (Sr<sup>+</sup>) can be reacted to form **strontium** oxide ions (SrO<sup>+</sup>), for example, <sup>87</sup>Sr<sup>16</sup>O<sup>+</sup> at m/z 103. Rubidium does not react in the same way, allowing for the separation of **strontium** from the interference.[16]
- Mathematical Correction: If a CRC is not available, a mathematical correction can be applied by monitoring a non-interfering rubidium isotope (e.g., <sup>85</sup>Rb) and using the known natural isotopic abundance of rubidium to subtract the contribution of <sup>87</sup>Rb from the signal at m/z 87. However, this method is generally less robust than using a CRC.
- Chromatographic Separation: For high-precision applications, separating strontium from the matrix, including rubidium, prior to ICP-MS analysis using techniques like ion chromatography can be performed.[17]

## **Troubleshooting Guide**

Below is a structured guide to troubleshoot common issues encountered during **strontium** quantification by ICP-MS.

## Troubleshooting & Optimization

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Observed Problem	Potential Cause(s)	Recommended Solution(s)
Poor Precision (%RSD is high)	- Unstable sample introduction (e.g., worn pump tubing, clogged nebulizer).[18] - Fluctuations in plasma conditions.	- Inspect and replace peristaltic pump tubing.[19] - Clean or replace the nebulizer and spray chamber.[19][20] - Ensure proper tension on the pump tubing.[18] - Allow for adequate instrument warm-up and stabilization time.
Signal Drift/Instability	<ul><li>Changes in sample viscosity or total dissolved solids (TDS).</li><li>Deposition on interface cones.[20]</li></ul>	- Use an internal standard (e.g., Yttrium).[8][21] - Dilute samples with high matrix content.[8] - Regularly inspect and clean the sampler and skimmer cones.[22]
Inaccurate Results (Low or High Bias)	- Non-spectral matrix effects (signal suppression or enhancement).[1][2] - Spectral interferences (isobaric overlaps).[2] - Incorrect calibration curve.	- Implement matrix-matched calibration standards.[9][10] - Use the standard addition method for complex matrices. [2] - For <sup>87</sup> Sr, use a collision/reaction cell to remove <sup>87</sup> Rb interference.[16] - Verify the linear range and blank subtraction of your calibration.[19]
High Background Signal	- Contamination in reagents, standards, or sample preparation workflow.[20] - Memory effects from previous high-concentration samples. [20]	- Use high-purity acids and deionized water.[20] - Analyze procedural blanks to identify sources of contamination Ensure adequate rinse times between samples with a rinse solution that matches the sample matrix.[20]



## **Experimental Protocols**

## Protocol 1: Strontium Quantification in Human Serum using an Internal Standard

Objective: To accurately quantify **strontium** in human serum while correcting for non-spectral matrix effects.

#### Methodology:

- Sample Preparation:
  - Allow serum samples to thaw completely and vortex to ensure homogeneity.
  - $\circ$  Perform a 1-in-10 dilution by adding 100  $\mu$ L of serum to 900  $\mu$ L of the diluent/internal standard solution.[8]
- Internal Standard and Diluent Preparation:
  - Prepare a diluent of 1% (v/v) nitric acid (HNO₃) in deionized water.
  - Prepare an internal standard (IS) stock solution of Yttrium (Y) at 100 μg/mL.
  - Prepare the final diluent/internal standard solution by spiking the 1% HNO₃ with the
     Yttrium stock to achieve a final concentration of 100 ng/mL.[8]
- Calibration Standards:
  - Prepare a series of **strontium** calibration standards (e.g., 10, 25, 50, 100, 150, 200, 250 ng/mL) by diluting a certified **strontium** standard with the diluent/internal standard solution.[8] A blank standard should also be prepared using only the diluent/internal standard solution.
- ICP-MS Analysis:
  - Aspirate the prepared blanks, standards, and samples into the ICP-MS.



- Monitor the isotopes <sup>88</sup>Sr and <sup>89</sup>Y. <sup>88</sup>Sr is the most abundant and generally interferencefree **strontium** isotope.[8]
- Generate a calibration curve by plotting the ratio of the counts per second (cps) of <sup>88</sup>Sr to
   <sup>89</sup>Y against the **strontium** concentration.
- Quantify the **strontium** concentration in the unknown samples using the generated calibration curve.

## Protocol 2: Removing Rubidium Interference on <sup>87</sup>Sr using a Collision/Reaction Cell (CRC)

Objective: To accurately measure <sup>87</sup>Sr in the presence of isobaric interference from <sup>87</sup>Rb.

#### Methodology:

- Instrument Setup:
  - Equip the ICP-MS with a collision/reaction cell.
  - Use oxygen (O<sub>2</sub>) as the reaction gas.[16]
- Reaction Gas Optimization:
  - Introduce a solution containing both strontium and rubidium into the ICP-MS.
  - Optimize the oxygen flow rate into the CRC to maximize the formation of <sup>87</sup>Sr<sup>16</sup>O<sup>+</sup> (at m/z 103) while minimizing the signal from unreacted <sup>87</sup>Sr<sup>+</sup>.
- Quadrupole Settings (for Triple Quadrupole ICP-MS):
  - Set the first quadrupole (Q1) to only allow ions with m/z = 87 to enter the CRC.
  - The reaction occurs in the CRC (q).
  - Set the second quadrupole (Q2) to only detect ions with m/z = 103 (the product ion <sup>87</sup>Sr<sup>16</sup>O+).[16] Since <sup>87</sup>Rb does not react with oxygen to form a product at m/z 103, the interference is removed.[16]

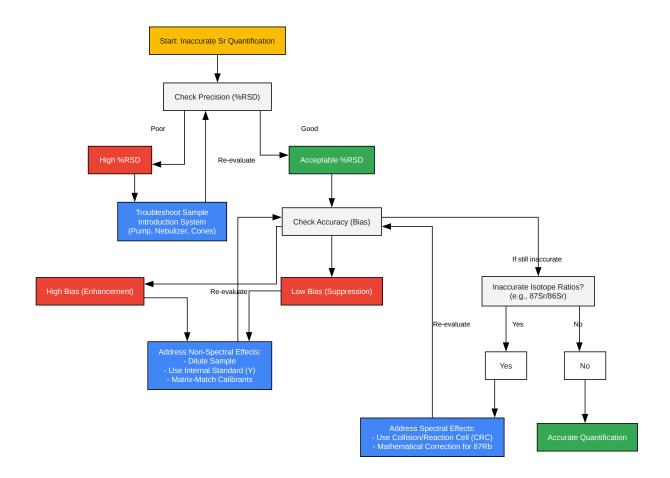




- Analysis:
  - $\circ$  Analyze samples and standards using the optimized CRC method. The signal at m/z 103 will be proportional to the concentration of  $^{87}$ Sr.

## **Visualizations**

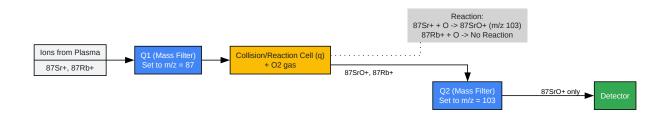




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Caption: Troubleshooting workflow for inaccurate **strontium** quantification.





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Caption: Workflow for removing <sup>87</sup>Rb interference using a CRC.

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